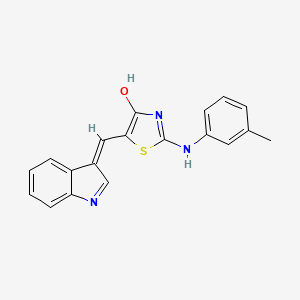

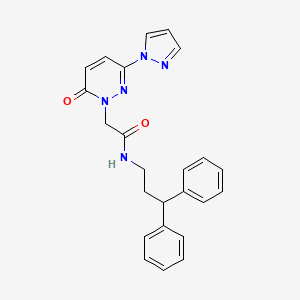

![molecular formula C17H16N4O4S B2496210 N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 898500-68-0](/img/structure/B2496210.png)

N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds involves multi-step chemical reactions. Starting materials, typically aromatic organic acids, are converted into esters, then hydrazides, followed by 5-substituted-1,3,4-oxadiazole-2-thiols. The final compounds are synthesized by reacting these thiols with N-substituted-2-bromoacetamides in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) (Rehman et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds within this family has been characterized using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry. These studies confirm the successful incorporation of the 1,3,4-oxadiazole moiety and various substitutions on the molecule (Siddiqui et al., 2014).

Chemical Reactions and Properties

Compounds containing the 1,3,4-oxadiazole ring are known for their reactivity towards various electrophiles and nucleophiles, demonstrating a range of chemical transformations. These reactions are crucial for the synthesis of derivatives with potential biological activities (Nayak et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility and melting point, of these compounds are influenced by their molecular structure and substituents. Specific studies on these aspects are crucial for understanding their behavior in various solvents and conditions, which is essential for their application in synthesis and drug formulation (Jenepha Mary et al., 2022).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and interactions with biological molecules, are determined by their functional groups and overall molecular architecture. Studies have shown that these compounds exhibit promising biological activities, such as antibacterial and enzyme inhibition effects, which are directly related to their chemical properties (Aziz-Ur-Rehman et al., 2020).

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Research demonstrates various synthesis methods for derivatives of 1,3,4-oxadiazole and acetamide, showcasing the versatility of these compounds. These methods often involve the conversion of different aromatic organic acids into esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols, followed by reactions with various electrophiles to obtain target molecules (K. Nafeesa et al., 2017), (S. Z. Siddiqui et al., 2014).

Characterization and Molecular Docking : Spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR are used for structural elucidation. Molecular docking studies are conducted to understand the interaction of synthesized derivatives with biological targets, revealing their potential pharmacological applications (S. Z. Siddiqui et al., 2014).

Pharmacological Evaluation

- Antibacterial and Enzyme Inhibition : Several studies have shown that derivatives of 1,3,4-oxadiazole and acetamide possess significant antibacterial activities against both gram-negative and gram-positive bacteria. Moreover, these compounds exhibit enzyme inhibition properties, indicating their potential in developing new therapeutic agents (K. Nafeesa et al., 2017), (S. Z. Siddiqui et al., 2014).

Anticancer Evaluation

- Anticancer Activity : Research on 1,3,4-oxadiazole derivatives has also explored their anticancer potential. Screening against an array of human cancer cells has revealed superior activity of certain derivatives, indicating the importance of the 1,3,4-oxadiazole moiety in the design of anticancer drugs (N. Polkam et al., 2021).

properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S/c1-23-13-6-5-12(8-14(13)24-2)19-15(22)10-26-17-21-20-16(25-17)11-4-3-7-18-9-11/h3-9H,10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSZPAVOQVVDBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

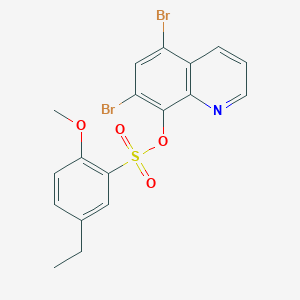

![2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole](/img/structure/B2496128.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2496129.png)

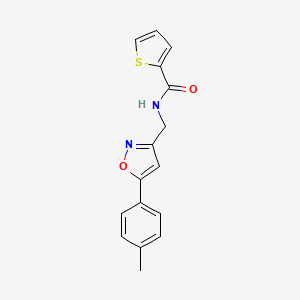

![Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2496132.png)

![1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2496135.png)

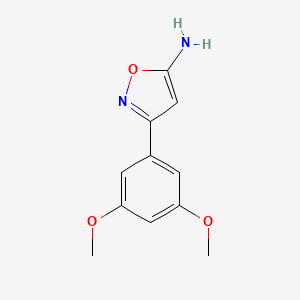

![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2496137.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide](/img/structure/B2496139.png)

![(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2496140.png)

![1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol](/img/structure/B2496142.png)